![molecular formula C10H9ClF2N2O B1430094 [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride CAS No. 1351582-61-0](/img/structure/B1430094.png)
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride
Overview
Description
5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride, also known as 5-DFX, is a synthetic compound used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and methanol. Its molecular formula is C8H10ClFN2O and its molecular weight is 207.64 g/mol. 5-DFX is an important tool in research, as it is used in a variety of biochemical and physiological experiments.
Scientific Research Applications
Aqueous Phase Synthesis and Antimicrobial Activity
Banpurkar, Wazalwar, and Perdih (2018) explored the synthesis of isoxazole derivatives like 3-Methyl-4H-isoxazol-5-one and their application in antimicrobial activities. They synthesized these compounds using a simple stirring method and evaluated their antibacterial and antifungal activity, finding significant activity against Staphylococcus aureus and Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
Synthesis and Bioactivity of Novel Derivatives
Rajanarendar, Karunakar, and Ramu (2006) synthesized a series of isoxazole derivatives and evaluated their bioactivity. They developed compounds like 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones and found them to possess antimicrobial properties (Rajanarendar, Karunakar, & Ramu, 2006).
Herbicidal Applications
Hwang et al. (2005) studied a derivative of isoxazole, 5-(2,6-Difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, for its herbicidal activity. They observed that this compound demonstrated good rice selectivity and potent herbicidal activity against annual weeds, indicating its potential application in agriculture (Hwang et al., 2005).
Synthesis and Anticancer Properties
Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives containing isoxazole moieties and evaluated their anticancer activities. They found that these compounds inhibited tumor growth and angiogenesis in a mouse model, suggesting their potential use in anticancer therapies (Chandrappa et al., 2010).
Eco-Friendly Synthesis Methods
Jia et al. (2021) developed an eco-friendly and regioselective synthesis of 3-(isoxazol-5)-yl)indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones in water. This method demonstrates the potential for environmentally friendly approaches in the synthesis of isoxazole derivatives (Jia et al., 2021).
Fluorescent Labeling Applications
Crovetto et al. (2008) synthesized a fluorescent xanthenic derivative for labeling amine residues. This derivative can be used for labeling RNA, showcasing the potential application of isoxazole derivatives in biochemistry and molecular biology (Crovetto et al., 2008).
properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O.ClH/c11-6-1-2-8(9(12)3-6)10-4-7(5-13)14-15-10;/h1-4H,5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYPQNSQFHYLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)
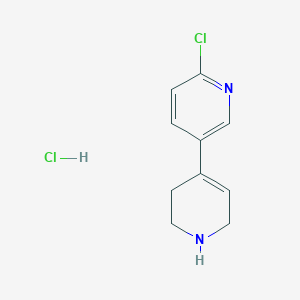
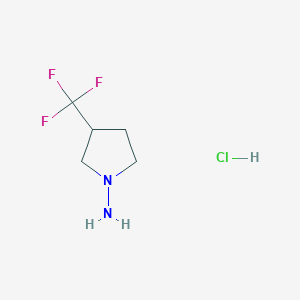
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)
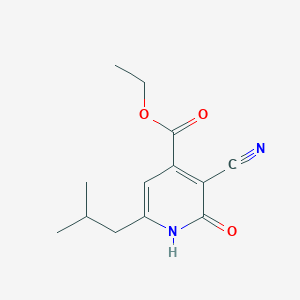
![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)
![Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate](/img/structure/B1430020.png)
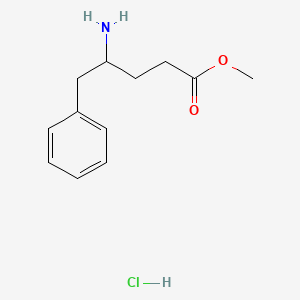
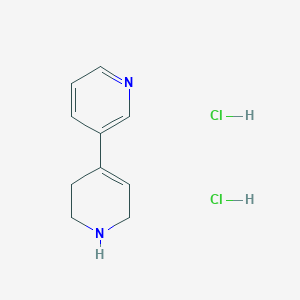
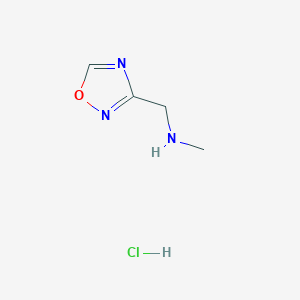
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)
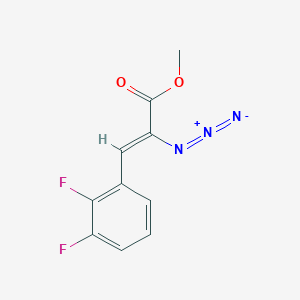
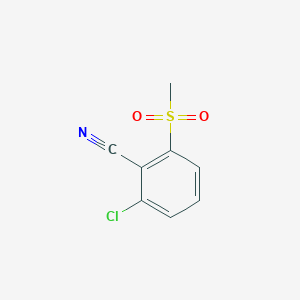
![3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1430031.png)